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Compound of Interest

Compound Name: Ethyl hydrogen glutarate

Cat. No.: B086017 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of monoethyl glutarate and diethyl

glutarate, two closely related aliphatic esters. The information presented is intended to aid in

the identification, characterization, and quality control of these compounds in a research and

development setting. All quantitative data is summarized for clear comparison, and detailed

experimental protocols for the cited spectroscopic techniques are provided.

Molecular Structures
Monoethyl Glutarate:

Chemical Formula: C₇H₁₂O₄

Molecular Weight: 160.17 g/mol

Structure: A five-carbon dicarboxylic acid (glutaric acid) with one carboxylic acid group

esterified with ethanol.

Diethyl Glutarate:

Chemical Formula: C₉H₁₆O₄

Molecular Weight: 188.22 g/mol
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Structure: A five-carbon dicarboxylic acid (glutaric acid) with both carboxylic acid groups

esterified with ethanol.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for monoethyl glutarate and diethyl

glutarate, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy Data
Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Assignment

Monoethyl

Glutarate

Chemical Shift

(ppm)

Diethyl

Glutarate

Chemical Shift

(ppm)

Multiplicity Integration

-CH₂CH₃ (ester) ~1.25 ~1.25 Triplet 3H

-CH₂CH₃ (ester) ~4.12 ~4.12 Quartet 2H

-OOC-

CH₂CH₂CH₂-

COO-

~1.95 ~1.95 Quintet 2H

-OOC-

CH₂CH₂CH₂-

COO-

~2.40 ~2.35 Triplet 4H

-COOH ~11.5 (broad) N/A Singlet 1H

¹³C NMR Spectroscopy Data
Solvent: Chloroform-d (CDCl₃) Reference: CDCl₃ at 77.16 ppm
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Assignment
Monoethyl Glutarate

Chemical Shift (ppm)

Diethyl Glutarate Chemical

Shift (ppm)

-CH₂CH₃ (ester) ~14.2 ~14.2

-CH₂CH₃ (ester) ~60.7 ~60.3

-OOC-CH₂CH₂CH₂-COO- ~20.0 ~20.4

-OOC-CH₂CH₂CH₂-COO- ~33.0 ~33.5

-COO- (ester) ~173.0 ~172.8

-COOH (acid) ~179.0 N/A

Infrared (IR) Spectroscopy Data
Functional Group

Monoethyl Glutarate

Wavenumber (cm⁻¹)

Diethyl Glutarate

Wavenumber (cm⁻¹)
Appearance

O-H stretch

(carboxylic acid)
~3300-2500 N/A Broad

C-H stretch (alkane) ~2980-2870 ~2980-2870 Strong

C=O stretch (ester) ~1735 ~1735 Strong, sharp

C=O stretch

(carboxylic acid)
~1710 N/A Strong, sharp

C-O stretch ~1250-1000 ~1250-1000 Strong

Mass Spectrometry Data (Electron Ionization - EI)
Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)

Monoethyl Glutarate 160 143, 115, 87, 73

Diethyl Glutarate 188 143, 115, 88, 45
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The following are generalized protocols for the spectroscopic techniques discussed. Instrument

parameters should be optimized for the specific equipment being used.

NMR Spectroscopy
Sample Preparation:

Accurately weigh approximately 10-20 mg of the ester.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the sample concentration.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128-1024, due to the low natural abundance of ¹³C.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectral Width: 0-200 ppm.

Attenuated Total Reflectance - Fourier Transform
Infrared (ATR-FTIR) Spectroscopy

Sample Preparation:

As both monoethyl glutarate and diethyl glutarate are liquids at room temperature, no

special sample preparation is required for ATR-FTIR.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete

coverage.

Acquire the sample spectrum.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol)

and a soft tissue.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of the ester (e.g., 1 mg/mL) in a volatile organic solvent such as

dichloromethane or ethyl acetate.

GC-MS Parameters:

GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
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Injector Temperature: 250 °C.

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: 10 °C/min to 250 °C.

Hold at 250 °C for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Interface Temperature: 280 °C.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of

monoethyl glutarate and diethyl glutarate.
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Caption: Experimental workflow for the spectroscopic comparison of monoethyl and diethyl

glutarate.

To cite this document: BenchChem. [A Spectroscopic Comparison of Monoethyl Glutarate
and Diethyl Glutarate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086017#spectroscopic-comparison-of-monoethyl-
glutarate-and-diethyl-glutarate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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